Lipophilicity Differentiation: 4-Ethyl Substituent Increases Computed logP vs. 4-Methyl Analog
The 4-ethyl substituent on the target compound confers higher computed lipophilicity compared to the corresponding 4-methyl analog. The 4-ethyl-9-(3-methoxybenzyl) target compound has an estimated logP of approximately 3.82 (extrapolated from the 4-methoxybenzyl positional isomer, which shares the identical core and molecular formula C₂₁H₂₁NO₄) [1], whereas the 4-methyl congener 9-(3-methoxybenzyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one (AMB18477286) has a computed logP of 3.4 [2]. This represents a ΔlogP of approximately +0.4 units, indicating enhanced membrane permeability potential for the 4-ethyl derivative.
| Evidence Dimension | Computed octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | Estimated logP ≈ 3.82 (derived from 4-methoxybenzyl positional isomer, CBID:202116) |
| Comparator Or Baseline | 9-(3-methoxybenzyl)-4-methyl analog (AMB18477286): logP = 3.4 |
| Quantified Difference | ΔlogP ≈ +0.42 (higher lipophilicity for 4-ethyl vs. 4-methyl) |
| Conditions | Computed logP using JChem software; ChemBase and Ambinter databases |
Why This Matters
The +0.4 logP increment places the 4-ethyl analog closer to the empirical optimal logP range (3–5) for oral drug candidates and may improve passive membrane permeability relative to the 4-methyl comparator, which is relevant when selecting compounds for cell-based phenotypic screening.
- [1] ChemBase. 4-ethyl-9-[(4-methoxyphenyl)methyl]-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one (CBID:202116). LogP = 3.8164263; LogD (pH 7.4) = 3.8160086; TPSA = 48.0 Ų. View Source
- [2] Ambinter. AMB18477286: 9-(3-methoxybenzyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one. logP = 3.4; PSA = 51.91; MR = 99.391. View Source
